![molecular formula C11H7N3O2 B1238884 Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione CAS No. 26908-38-3](/img/structure/B1238884.png)
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione
描述
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione is a unique compound that serves as an analogue to naturally occurring flavins such as riboflavin, flavin mononucleotide, and flavin adenine dinucleotide. It is characterized by the substitution of the nitrogen atom at position 5 of the isoalloxazine ring with a carbon atom. This modification significantly alters its electrochemical and photochemical properties, making it a valuable tool in biochemical and biophysical studies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of deazaflavin typically involves the condensation of 6-chlorouracils with substituted amino benzyl alcohols or hydroxybenzyl alcohols. This reaction directly yields deazaflavin derivatives . Another method involves the use of riboflavin kinase from Schizosaccharomyces pombe to phosphorylate FO, producing deazaflavin in vivo in organisms like Escherichia coli and Saccharomyces cerevisiae .
Industrial Production Methods: Industrial production of deazaflavin can be achieved through biotechnological methods, leveraging engineered microorganisms to produce the compound efficiently. This approach is advantageous due to its scalability and the ability to optimize production yields through enzyme engineering and media optimization .
化学反应分析
Types of Reactions: Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. It is frequently used as a replacement coenzyme in flavoproteins, where it participates in electron transfer reactions .
Common Reagents and Conditions: In reductive photocatalysis, deazaflavin semiquinones act as strong reductants. These reactions often involve the use of sacrificial electron donors and are conducted under basic conditions . This compound also participates in photochemically induced dynamic nuclear polarization, which is used to study its radical forms .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in reductive photocatalysis, deazaflavin can facilitate the dehalogenation of p-halogenanisoles .
科学研究应用
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:
作用机制
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione exerts its effects primarily through its role as a coenzyme in redox reactions. It can participate in both one-electron and two-electron transfer processes, although its radical forms are less stable compared to natural flavins . In the context of drug action, deazaflavin-dependent nitroreductases are involved in the bioactivation of certain antibiotics, such as delamanid, which is used to treat multidrug-resistant tuberculosis .
相似化合物的比较
- Riboflavin
- Flavin mononucleotide
- Flavin adenine dinucleotide
- Nicotinamide adenine dinucleotide (NAD+)
Uniqueness: Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione is unique due to the substitution of the nitrogen atom at position 5 with a carbon atom, which significantly alters its redox properties. This modification allows it to serve as a versatile tool in studying and manipulating biochemical processes that involve flavoproteins .
属性
IUPAC Name |
1H-pyrimido[4,5-b]quinoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c15-10-7-5-6-3-1-2-4-8(6)12-9(7)13-11(16)14-10/h1-5H,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHWFTSHDPJOTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)NC(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181415 | |
| Record name | 5-Deazaflavin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26908-38-3 | |
| Record name | 5-Deazaflavin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026908383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002703860 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106042 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Deazaflavin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-DEAZAFLAVIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2CC2RHC84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


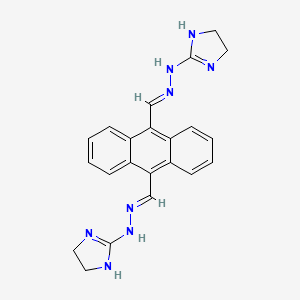

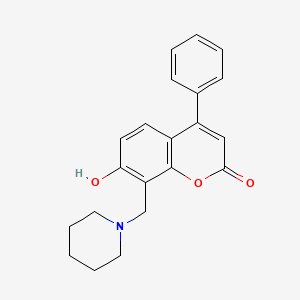
![[(E)-[1-(pyridin-2-yl)ethylidene]amino]thiourea](/img/structure/B1238806.png)
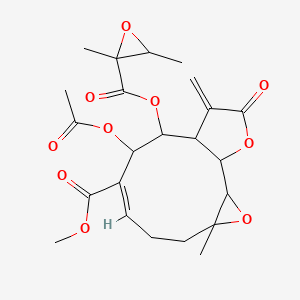
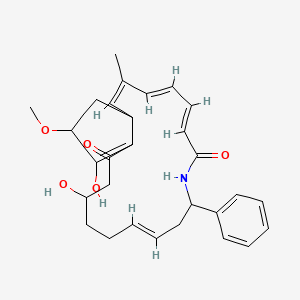
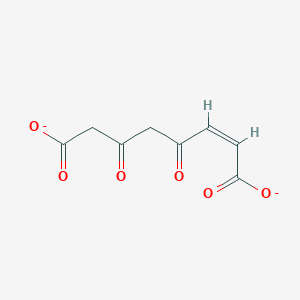
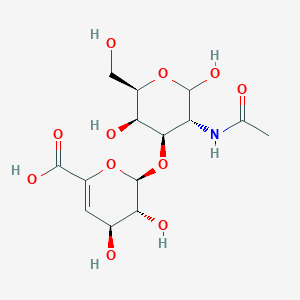
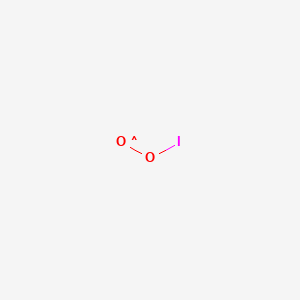

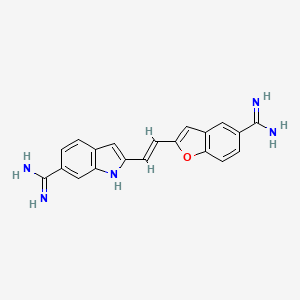
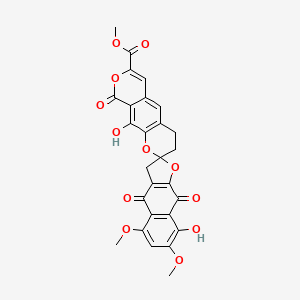
![azane;cobalt(3+);(Z)-4-[2-[[(Z)-4-oxidopent-3-en-2-ylidene]amino]ethylimino]pent-2-en-2-olate](/img/structure/B1238822.png)
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl(propanoyl)amino]propanoate](/img/structure/B1238825.png)
